molecular formula C5H10N2O2 B156101 (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid CAS No. 16257-88-8

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

Cat. No. B156101
CAS RN: 16257-88-8
M. Wt: 130.15 g/mol
InChI Key: SHINASQYHDCLEU-DMTCNVIQSA-N
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Description

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is a derivative of pyrrolidine dicarboxylic acid, which is a constrained analog of gamma-substituted glutamic acids. This compound is of interest due to its activity at metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate glutamate neurotransmission in the central nervous system. The specific stereochemistry of (2S,4R) is important for its interaction with mGluRs.

Synthesis Analysis

The synthesis of N1-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid has been explored to investigate their effects on mGluR subtypes. The chemical synthesis involves appropriate substitutions at the N1 position of the pyrrolidine ring, which has led to the identification of selective group II mGluR antagonists . Another study describes the synthesis of a series of N1-substituted derivatives, resulting in compounds with varying activities as agonists, partial agonists, or antagonists at different mGluR subtypes .

Molecular Structure Analysis

The molecular structure of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid is characterized by the presence of an aminopyrrolidine ring and a carboxylic acid group. The stereochemistry at the 2S and 4R positions is crucial for the biological activity of the compound. The constrained structure of the pyrrolidine ring mimics the gamma-substituted glutamic acids, which is significant for the interaction with mGluRs.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives typically include substitutions at the N1 position. These reactions are designed to modify the interaction of the compounds with various mGluR subtypes, thereby altering their pharmacological profile. The studies have not detailed specific reaction mechanisms but have focused on the outcomes in terms of mGluR activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid are not detailed in the provided papers, the properties can be inferred based on the structure. The compound likely has zwitterionic properties due to the presence of both amino and carboxylic acid functional groups. The solubility, melting point, and other physical properties would be influenced by the specific substituents at the N1 position and the overall molecular conformation.

Scientific Research Applications

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a synthetic amino acid that has been extensively studied for its biological activity and potential therapeutic applications . Here are some potential applications based on the available resources:

  • Pharmacokinetics Research

    • This compound has high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This makes it a potential candidate for drug development and pharmacokinetics research .
  • Neuroscience

    • As a potent agonist of metabotropic glutamate receptors (mGluRs), this compound can modulate various cellular functions and signaling pathways . This makes it a valuable tool in neuroscience research, particularly in studying synaptic transmission and neuronal communication .
  • Medicinal Chemistry

    • The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, make it a potential candidate for medicinal chemistry research .
  • Bioavailability Research

    • The compound’s high water solubility and bioavailability score suggest it could be used in bioavailability research .
  • Safety Research

    • The compound’s safety information, such as its hazard statements and precautionary statements, could be used in safety research .
  • Synthetic Chemistry

    • The compound’s synthetic accessibility score suggests it could be used in synthetic chemistry research .

“(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” is a synthetic amino acid that has been extensively studied for its biological activity and potential therapeutic applications . Here are some potential applications based on the available resources:

  • Pharmacokinetics Research

    • This compound has high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This makes it a potential candidate for drug development and pharmacokinetics research .
  • Neuroscience

    • As a potent agonist of metabotropic glutamate receptors (mGluRs), this compound can modulate various cellular functions and signaling pathways . This makes it a valuable tool in neuroscience research, particularly in studying synaptic transmission and neuronal communication .
  • Medicinal Chemistry

    • The compound’s physicochemical properties, such as its number of heavy atoms, fraction Csp3, number of rotatable bonds, and number of H-bond acceptors and donors, make it a potential candidate for medicinal chemistry research .
  • Bioavailability Research

    • The compound’s high water solubility and bioavailability score suggest it could be used in bioavailability research .
  • Safety Research

    • The compound’s safety information, such as its hazard statements and precautionary statements, could be used in safety research .
  • Synthetic Chemistry

    • The compound’s synthetic accessibility score suggests it could be used in synthetic chemistry research .

Future Directions

The future research directions for “(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid” could involve further studies on its synthesis, properties, and potential applications . For example, it could be used as a building block for the synthesis of more complex molecules or studied for its potential biological activities . Additionally, new methods for its enantioselective synthesis could be developed .

properties

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHINASQYHDCLEU-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540264
Record name (4R)-4-Amino-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid

CAS RN

16257-88-8
Record name (4R)-4-Amino-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Encinas, H O'Keefe, M Neu… - Journal of Medicinal …, 2014 - ACS Publications
Tuberculosis (TB) is one of the world’s oldest and deadliest diseases, killing a person every 20 s. InhA, the enoyl-ACP reductase from Mycobacterium tuberculosis, is the target of the …
Number of citations: 114 pubs.acs.org
G Karageorgis, H Waldmann - Chemical and Biological Synthesis …, 2018 - books.google.com
Small molecules lie at the core of chemical biology research as they are excellent tools for the analysis of complex biological mechanisms. Unlike genetic approaches, small molecules …
Number of citations: 4 books.google.com
G Yao, X Lu, C Phelps, G Evindar - 2018
Number of citations: 2
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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